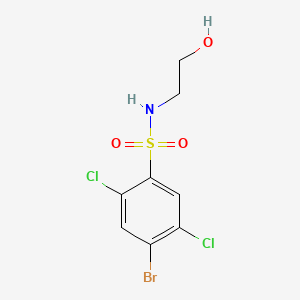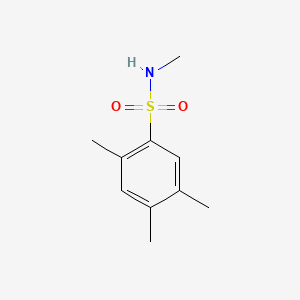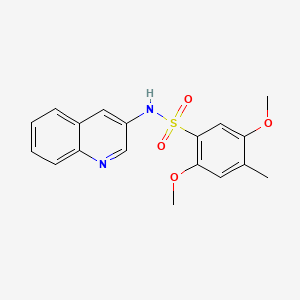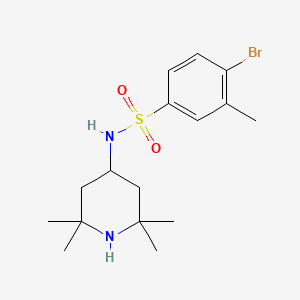
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide, also known as BDCM, is a widely used chemical in scientific research. BDCM is a halogenated disinfection byproduct (DBP) that is formed when chlorine is used to disinfect water. The chemical structure of BDCM is similar to that of other DBPs, such as bromodichloromethane (BDCM) and dibromochloromethane (DBCM), which are also formed during water disinfection.
Mécanisme D'action
The mechanism of action of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is not fully understood. However, it is believed that 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide causes toxicity by forming reactive intermediates that can damage DNA and proteins. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide can also cause oxidative stress by generating reactive oxygen species (ROS) and depleting antioxidants in cells.
Biochemical and Physiological Effects:
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to cause a variety of biochemical and physiological effects in cells and animals. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to induce genotoxicity by causing DNA strand breaks and mutations. It has also been shown to cause oxidative stress by generating ROS and depleting antioxidants in cells. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to cause inflammation by activating immune cells and releasing pro-inflammatory cytokines. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has also been shown to cause cytotoxicity by inducing cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is a widely used chemical in scientific research due to its ability to induce genotoxicity, oxidative stress, and inflammation. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, the use of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide in lab experiments is limited by its toxicity and potential health hazards. Proper safety precautions should be taken when handling 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide, and its use should be restricted to experienced researchers who have the necessary training and expertise.
Orientations Futures
There are several future directions for research on 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide. One direction is to study the long-term effects of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide exposure on human health. Another direction is to investigate the mechanism of action of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide and its role in the development of cancer and other diseases. Further research is also needed to identify safer disinfection methods that do not produce harmful DBPs like 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide. Finally, more research is needed to develop effective treatments for 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide toxicity and related diseases.
Conclusion:
In conclusion, 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is a widely used chemical in scientific research that has been shown to induce genotoxicity, oxidative stress, and inflammation. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is relatively easy to synthesize and can be obtained in large quantities. However, its use in lab experiments is limited by its toxicity and potential health hazards. Future research on 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide should focus on identifying safer disinfection methods, studying the long-term effects of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide exposure on human health, and developing effective treatments for 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide toxicity and related diseases.
Méthodes De Synthèse
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide can be synthesized by reacting 2,5-dichlorobenzenesulfonamide with bromoacetaldehyde diethyl acetal in the presence of a base. The reaction yields 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide as the main product. The synthesis of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is relatively easy and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is widely used in scientific research to study the effects of DBPs on human health and the environment. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to induce genotoxicity and cytotoxicity in human cells. It has also been shown to cause oxidative stress and inflammation in animal models. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is also used as a model compound to study the toxicity of other halogenated DBPs.
Propriétés
IUPAC Name |
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl2NO3S/c9-5-3-7(11)8(4-6(5)10)16(14,15)12-1-2-13/h3-4,12-13H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKINOEOHIANO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)S(=O)(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(hydroxymethyl)propyl]-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B602912.png)
![2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B602913.png)
![N-[3-(diethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B602916.png)

![1-[(4-bromo-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B602920.png)






![4,5-dichloro-N-[3-(dimethylamino)propyl]-2-methylbenzenesulfonamide](/img/structure/B602930.png)
![2-{4-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B602932.png)
